![molecular formula C14H16N2O4S3 B305216 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as PPS, is a chemical compound that has been extensively studied for its various biological properties. It is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide is not fully understood, but it is believed to act by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the replication of HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide in lab experiments is its broad range of biological properties. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful compound for studying various biological processes. However, one limitation of using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide. One area of interest is its potential use as a therapeutic agent for various diseases. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthesis methods for N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide that can improve its solubility and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide and its effects on various biological processes.
Méthodes De Synthèse
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide can be synthesized by reacting 4-(1-pyrrolidinylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base. The reaction yields N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its various biological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to have anti-viral effects by inhibiting the replication of HIV and HCV.
Propriétés
Nom du produit |
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C14H16N2O4S3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(4-pyrrolidin-1-ylsulfonylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H16N2O4S3/c17-22(18,14-4-3-11-21-14)15-12-5-7-13(8-6-12)23(19,20)16-9-1-2-10-16/h3-8,11,15H,1-2,9-10H2 |
Clé InChI |
YMABZQODSOAVET-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
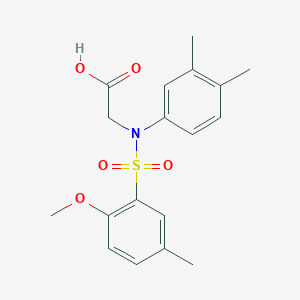
![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
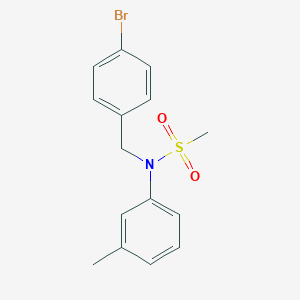
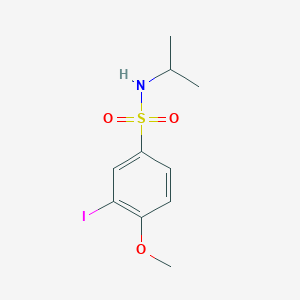
![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
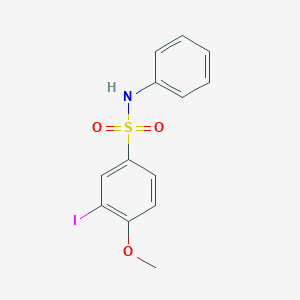
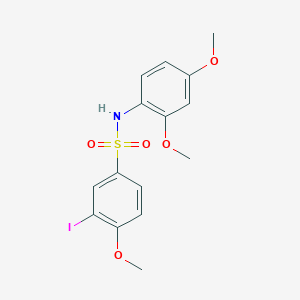
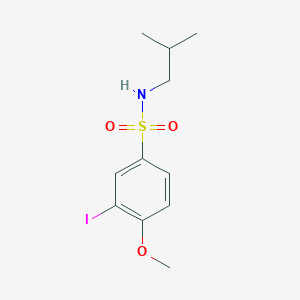
amino]benzamide](/img/structure/B305153.png)
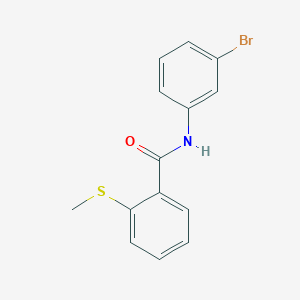
![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)